7-bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one is a heterocyclic compound belonging to the quinazolinone family. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with a suitable brominated and fluorinated reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired quinazolinone derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, which may exhibit different biological activities.
Substitution: The presence of bromine and fluorine atoms allows for substitution reactions, where these atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
- 7-Bromo-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one
- 8-Fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one
- 4-Hydroxy-3,4-dihydro-1H-quinazolin-2-one
Comparison: 7-Bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced biological activity and specificity due to the combined effects of the halogen atoms.
Properties
Molecular Formula |
C8H6BrFN2O2 |
---|---|
Molecular Weight |
261.05 g/mol |
IUPAC Name |
7-bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H6BrFN2O2/c9-4-2-1-3-6(5(4)10)11-8(14)12-7(3)13/h1-2,7,13H,(H2,11,12,14) |
InChI Key |
AKEMASFQHJKUJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(NC(=O)N2)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.